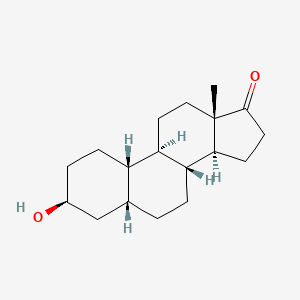

19-Noretiocholan-3b-ol-17-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 19-Noretiocholan-3b-ol-17-one involves several steps, starting from nandrolone or bolandione. The key reaction is the reduction of these precursors by 5α-reductase

Analyse Chemischer Reaktionen

Metabolic Conversion to Active Androgens

19-Noretiocholan-3β-ol-17-one is metabolized in vivo to 19-nortestosterone (nandrolone) via enzymatic reduction. This conversion involves:

-

17β-hydroxysteroid dehydrogenase (17β-HSD) : Catalyzes the reduction of the 17-keto group to a hydroxyl group, forming nandrolone .

-

3β-hydroxysteroid dehydrogenase (3β-HSD) : Facilitates oxidation at the 3β-hydroxyl position to yield a 3-keto intermediate .

Key findings :

-

Human trials (72–144 mg/day oral doses) confirmed urinary excretion of 19-norandrosterone , a nandrolone metabolite, within 3 days of ingestion .

-

Rat studies demonstrated selective skeletal muscle growth with minimal androgenic effects, highlighting tissue-specific metabolism .

Enzymatic Oxidation and Reduction

The compound’s reactivity is governed by its ketone and hydroxyl functional groups:

| Reaction Type | Conditions | Product | Catalyst/Enzyme |

|---|---|---|---|

| 17-Keto reduction | In vivo (liver, testes) | 19-Nortestosterone | 17β-HSD |

| 3β-Hydroxyl oxidation | In vitro (NAD⁺ cofactor) | 19-Norandrostenedione (3-keto form) | 3β-HSD |

| Aromatization | Experimental (aromatase enzyme) | Estrogenic derivatives | Aromatase (limited activity) |

Data highlights :

-

Subcutaneous administration in castrated rats showed no prostate stimulation , indicating preferential anabolic metabolism .

-

Oral bioavailability is limited due to first-pass metabolism, reducing systemic exposure .

Stability Under Physiological Conditions

-

pH sensitivity : Degrades rapidly in acidic environments (e.g., stomach pH 1.5–3.5), forming inactive byproducts .

-

Thermal stability : Stable at room temperature but decomposes above 150°C, releasing CO and ketonic fragments .

Synthetic Modifications

19-Noretiocholan-3β-ol-17-one serves as a precursor for synthetic AAS derivatives:

-

Esterification : C17-OH group is esterified with fatty acids (e.g., decanoate) to prolong half-life .

-

Epimerization : Alkaline conditions induce C3 stereochemical inversion, altering receptor binding affinity .

Interactions with Biological Targets

-

Androgen receptor (AR) : Binds weakly (10% of dihydrotestosterone’s potency) but promotes muscle-selective gene expression .

-

Sex hormone-binding globulin (SHBG) : Low affinity (≤5% of testosterone’s binding capacity), allowing greater free fraction in plasma .

Comparative Metabolism Table

| Parameter | 19-Noretiocholan-3β-ol-17-one | Testosterone |

|---|---|---|

| Primary Metabolite | 19-Nortestosterone | Dihydrotestosterone |

| Urinary Detection | 19-Norandrosterone | Androsterone |

| Androgenic:Anabolic Ratio | 1:3 | 1:1 |

Research Implications

Wissenschaftliche Forschungsanwendungen

19-Noretiocholan-3b-ol-17-one, also known as 5β-estran-3α-ol-17-one, is a metabolite of nandrolone and bolandione, formed by 5α-reductase . It is a prohibited substance by the World Anti-Doping Agency due to its detectability as a metabolite of the anabolic-androgenic steroid nandrolone .

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a reference compound in the study of steroid metabolism.

- Biology Researchers study its role in the metabolic pathways of anabolic steroids.

- Medicine It is investigated for its potential effects and presence in the human body, particularly in relation to doping in sports.

- Industry The compound is used in the development of analytical methods for detecting steroid metabolites.

19-noretiocholanolone (19-NE) is one of the two main indicators used to prove the illegal use of nandrolone by humans . Recent studies have shown that 19-NE can be endogenously produced in some individuals . Cases observed over the last years have questioned the appropriateness of the official International Olympic Committee cutoff level, which is 2 ng/mL of 19-NA in male urine samples . In 1997, in France, several sportsmen had concentrations of nandrolone metabolites very close to the IOC cut off limit (2ng/ml), which started a debate about the capability of the human male body to produce these metabolites without any intake of nandrolone or related compounds . The International Football Federation (FIFA) was very concerned with this problem, especially because the World Cup was about to start in France . Concentrations of 19- noretiocholanolone after a game are generally higher than those before games . Recent studies demonstrated the endogenous production of these compounds in man at concentrations very close to the threshold of the International Olympic Committee (IOC), i.e. 2 ng/ml . Because the possibility of reaching or exceeding this fateful limit is difficult to exclude, a complementary biochemical parameter is necessary for the differentiation of endogenous 19-NE production from residues resulting from nandrolone consumption .

Wirkmechanismus

The mechanism of action of 19-Noretiocholan-3b-ol-17-one involves its formation from nandrolone and bolandione by 5α-reductase. This enzyme catalyzes the reduction of the double bond in the steroid nucleus, leading to the formation of the 5β-estran structure . The compound itself does not have significant anabolic or androgenic activity but serves as a marker for the presence of nandrolone and related steroids in the body .

Vergleich Mit ähnlichen Verbindungen

19-Noretiocholan-3b-ol-17-one is similar to other steroid metabolites such as:

- Etiocholanolone

- 19-Norandrosterone

- 5α-Dihydronandrolone

- 5α-Dihydronorethisterone

These compounds share structural similarities and are also metabolites of anabolic steroids. this compound is unique in its specific formation pathway and its role as a marker for nandrolone metabolism .

Eigenschaften

CAS-Nummer |

64044-10-6 |

|---|---|

Molekularformel |

C18H28O2 |

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

(3S,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13+,14-,15-,16+,18+/m1/s1 |

InChI-Schlüssel |

UOUIARGWRPHDBX-MTYWFVNZSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O |

Kanonische SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.